DBCO-NH-PEG7-C2-NHS ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H51N3O13/c44-36(41-16-13-37(45)42-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)42)14-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-15-40(48)56-43-38(46)11-12-39(43)47/h1-8H,11-31H2,(H,41,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAZCCPLHFREKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H51N3O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

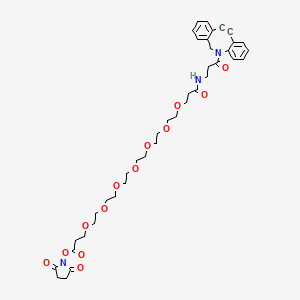

DBCO-NH-PEG7-C2-NHS ester chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-NH-PEG7-C2-NHS ester, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced bioconjugation techniques.

Chemical Structure and Properties

This compound is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The DBCO moiety is a strained alkyne that enables rapid and specific reaction with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for conjugating sensitive biomolecules.[2]

The NHS ester is a reactive group that specifically targets primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, to form stable amide bonds.[2][4] The PEG7 spacer, consisting of seven polyethylene glycol units, is a hydrophilic linker that enhances the solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can decrease the immunogenicity of the labeled biomolecule.[1][5]

The combination of these three components in a single molecule allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the DBCO group to a protein or other amine-containing molecule. Subsequently, the DBCO-labeled molecule can be specifically conjugated to a second molecule bearing an azide (B81097) group via the SPAAC reaction.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 781.85 g/mol | [1] |

| Purity | ≥95% | [1][5] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [6][7] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. In solid form, it is stable for at least one year. When dissolved in DMSO or DMF, it should be used within 2-3 months. | [3][6] |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Antibody-Drug Conjugates (ADCs): This linker is frequently used to attach cytotoxic drugs (payloads) to antibodies.[2] The antibody, functionalized with the DBCO group via its lysine residues, can then be conjugated to an azide-modified payload, enabling targeted drug delivery to cancer cells.[2]

-

Cellular Labeling and Imaging: Biomolecules on the surface of cells that have been metabolically engineered to display azide groups can be labeled with DBCO-functionalized probes for imaging and tracking.[2]

-

Bioconjugation: It is widely used for the site-specific conjugation of proteins, peptides, nucleic acids, and other biomolecules.[2]

-

Nanoparticle and Surface Functionalization: The linker can be used to attach biomolecules to nanoparticles or surfaces for various diagnostic and therapeutic applications.[5]

Experimental Protocols

The following is a generalized protocol for the conjugation of an antibody with this compound followed by a copper-free click chemistry reaction with an azide-modified molecule.

Antibody Activation with this compound

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[6]

-

Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of approximately 1 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[6] If necessary, exchange the buffer using a desalting column.[6]

-

-

Activation Reaction:

-

Quenching:

-

Purification of DBCO-labeled Antibody:

Copper-Free Click Chemistry Reaction

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture overnight at 4°C or for 3-4 hours at room temperature.[8]

-

-

Purification of the Final Conjugate:

-

Purify the final antibody conjugate to remove unreacted azide-modified molecules using methods such as size-exclusion chromatography (e.g., HPLC on a Superdex column).[8]

-

-

Validation:

-

The final conjugate can be analyzed by SDS-PAGE to confirm successful conjugation.[8]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioconjugation process using this compound.

Caption: Workflow for antibody conjugation using this compound.

References

- 1. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]

- 2. chempep.com [chempep.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DBCO-NH-PEG7-NHS ester | AxisPharm [axispharm.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Application of DBCO-NH-PEG7-C2-NHS Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NH-PEG7-C2-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics and diagnostic agents. This molecule incorporates three key chemical motifs: a Dibenzocyclooctyne (DBCO) group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination allows for a two-step, orthogonal conjugation strategy, providing precise control over the linking of biomolecules.

The NHS ester facilitates the initial reaction with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form a stable amide bond. The PEG7 spacer is a hydrophilic linker that enhances the solubility of the conjugate, reduces steric hindrance, and minimizes potential immunogenicity.[1] The DBCO group enables the subsequent, highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-containing molecules.[2] This bioorthogonal reaction proceeds readily under physiological conditions without the need for a toxic copper catalyst, making it ideal for applications involving sensitive biological systems.[3]

This technical guide provides an in-depth overview of the core applications, quantitative data, and detailed experimental protocols for utilizing this compound in research and drug development.

Core Applications

The unique properties of this compound make it a versatile tool for a range of applications, including:

-

Antibody-Drug Conjugates (ADCs): The linker is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

PROTACs (Proteolysis Targeting Chimeras): It can be used in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[4]

-

Imaging and Diagnostics: Fluorophores, radiolabels, or other imaging agents can be conjugated to targeting moieties for in vivo imaging and diagnostic assays.

-

Surface and Nanoparticle Functionalization: Biomolecules can be immobilized on surfaces, such as biosensors or microarrays, and nanoparticles for various biomedical applications.[5]

Quantitative Data

The efficiency and reliability of bioconjugation reactions are critical for reproducible results. The following tables summarize key quantitative data related to the performance of DBCO-containing linkers.

Table 1: Physicochemical and Reaction Kinetics Data

| Parameter | Value | Conditions | Source(s) |

| Purity | >95% (HPLC) | Not Applicable | [6] |

| Solubility | Soluble in DMSO, DMF | Not Applicable | [6] |

| Second-Order Rate Constant (k₂) of DBCO with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [7] |

| Second-Order Rate Constant (k₂) of DBCO with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | [7] |

| Reaction Yield of DBCO-Azide Reaction | >90% | DPBS buffer for 2 hours | [7] |

| UV-Vis Absorbance Maximum for DBCO | ~310 nm | Not Applicable | [3][7] |

Table 2: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Value | Biomolecule | Source(s) |

| Molar Excess of DBCO-NHS Ester | 10-50 fold | General Proteins | [8] |

| Molar Excess of DBCO-NHS Ester | 20-30 fold | Antibodies | [3][7] |

| Incubation Time | 30-60 minutes at Room Temperature | General Proteins/Antibodies | [3][9] |

| Incubation Time | 2 hours on ice | General Proteins/Antibodies | [8][9] |

| pH for NHS Ester Reaction | 7.0-9.0 | Primary Amines | [5][8] |

| Molar Excess of Azide Reagent | 2-4 fold | DBCO-functionalized antibody | [3][7] |

| Incubation Time for SPAAC | 2-12 hours at Room Temperature or 4°C | DBCO-functionalized antibody | [7][8] |

Table 3: Stability Profile of DBCO Moiety in Aqueous Solutions

| pH | Temperature | Incubation Time | Remaining DBCO (%) | Source(s) |

| 5.0 | 25°C | 24 hours | 85 - 90% | [10] |

| 7.4 (PBS) | 4°C | 48 hours | >95% | [10] |

| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | [10] |

| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | [10] |

| 8.5 | 25°C | 24 hours | 90 - 95% | [10] |

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Labeling of an Antibody with this compound

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare the Antibody Solution:

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[7] If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Prepare the this compound Stock Solution:

-

Conjugation Reaction:

-

Quenching the Reaction:

Protocol 2: Purification of the DBCO-Labeled Antibody

Materials:

-

Quenched reaction mixture from Protocol 1

-

Size-Exclusion Chromatography (SEC) system or a pre-packed desalting column

-

Equilibration and elution buffer (e.g., PBS, pH 7.4)

Procedure:

-

Column Equilibration:

-

Equilibrate the SEC column or desalting column with the desired buffer according to the manufacturer's instructions.

-

-

Sample Loading and Elution:

-

Load the quenched reaction mixture onto the equilibrated column.

-

Elute the sample with the equilibration buffer. The DBCO-conjugated antibody will elute in the earlier fractions, while the smaller, unreacted DBCO reagent and quenching agent will elute later.[12]

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

Pool the fractions containing the purified DBCO-conjugated antibody.

-

Protocol 3: Characterization of the DBCO-Labeled Antibody (Degree of Labeling)

Materials:

-

Purified DBCO-conjugated antibody from Protocol 2

-

UV-Vis spectrophotometer

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified DBCO-antibody conjugate at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉).[9]

-

-

Calculate the Degree of Labeling (DOL):

-

The DOL, which represents the average number of DBCO molecules per antibody, can be calculated using the following formula:[9]

DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

Where:

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_DBCO is the molar extinction coefficient of the DBCO group at ~309 nm (typically ~12,000 M⁻¹cm⁻¹).

-

CF is a correction factor for the absorbance of the DBCO group at 280 nm (typically ~0.90).[13]

-

-

Protocol 4: Copper-Free Click Chemistry Conjugation

Materials:

-

Purified DBCO-labeled antibody from Protocol 2

-

Azide-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[8]

-

-

Purification and Analysis:

-

Purify the final antibody conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove excess azide-containing reagent.

-

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

-

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows associated with the use of this compound.

References

- 1. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

The Strategic Role of the PEG7 Linker in DBCO-NH-PEG7-C2-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The DBCO-NH-PEG7-C2-NHS ester is a heterobifunctional crosslinker meticulously designed for advanced bioconjugation applications, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated imaging agents. Its modular design, comprising a Dibenzocyclooctyne (DBCO) group, a seven-unit polyethylene (B3416737) glycol (PEG7) spacer, a two-carbon (C2) alkyl chain, and an N-hydroxysuccinimide (NHS) ester, offers a powerful toolkit for covalently linking biomolecules. This guide provides a comprehensive technical overview of the core functionalities of this linker, with a specific focus on the pivotal role of the PEG7 component.

Molecular Architecture and Functional Roles

The this compound is engineered with distinct chemical moieties, each serving a specific and crucial function in the bioconjugation process. The spatial arrangement and chemical properties of these components dictate the linker's utility in creating stable and effective bioconjugates.

-

Dibenzocyclooctyne (DBCO): This is the bioorthogonal reactive group. The inherent ring strain in the cyclooctyne (B158145) ring allows it to undergo a highly efficient and selective Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[1] This "click chemistry" reaction is notable for being copper-free, which is a significant advantage as it avoids the cytotoxicity associated with copper catalysts, making it ideal for use in living systems.[2]

-

N-hydroxysuccinimide (NHS) Ester: This is a highly reactive group that specifically targets primary amines (–NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides.[][4][5] The reaction, a nucleophilic acyl substitution, forms a stable and effectively irreversible amide bond under physiological conditions, ensuring a permanent linkage between the linker and the amine-containing biomolecule.[][4]

-

PEG7 Linker: The central component of this linker is a discrete chain of seven polyethylene glycol units. The PEG7 spacer is not merely a spacer; it imparts several critical physicochemical properties to the entire molecule and the final conjugate.

-

C2 Linker: This refers to a two-carbon (ethyl) spacer, which provides additional spatial separation and flexibility between the PEG chain and the NHS ester.

-

NH Group: This amino group is part of the linker's backbone, connecting the DBCO moiety to the PEG chain, contributing to the overall chemical structure and stability.

Below is a diagram illustrating the functional relationship of these components.

The Pivotal Role of the PEG7 Linker

The inclusion of a PEG7 spacer is a strategic design choice that confers significant advantages to the bioconjugate, influencing its solubility, stability, pharmacokinetics, and biological activity.

Enhanced Solubility and Reduced Aggregation

One of the primary benefits of PEGylation is the enhancement of aqueous solubility.[6][7][8][9][10] Many therapeutic payloads, such as cytotoxic drugs used in ADCs, are hydrophobic. Conjugating these molecules to an antibody can increase the overall hydrophobicity of the conjugate, leading to aggregation, which can compromise its efficacy and accelerate clearance from circulation.[11] The hydrophilic nature of the PEG7 linker helps to mitigate this by creating a hydration shell around the payload, improving the solubility of the entire conjugate.[6][9]

Improved Pharmacokinetics

The length of the PEG linker has a direct and quantifiable impact on the pharmacokinetic properties of a bioconjugate.[12][13] Longer PEG chains increase the hydrodynamic radius of the molecule, which can reduce renal clearance and prolong its circulation half-life.[6] This extended circulation time can lead to greater accumulation at the target site, enhancing therapeutic efficacy.[13][14]

Table 1: Effect of PEG Linker Length on Bioconjugate Pharmacokinetics

| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |

|---|---|---|---|

| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [13] |

| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [13] |

| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [13] |

| Non-binding IgG-MMAE (DAR=8) | No PEG | Clearance Rate: ~8.5 mL/kg/day | [12] |

| Non-binding IgG-MMAE (DAR=8) | PEG8 | Clearance Rate: ~2.5 mL/kg/day (0.29-fold vs. Non-PEGylated) | [12] |

| Non-binding IgG-MMAE (DAR=8) | PEG12 | Clearance Rate: ~2.5 mL/kg/day (0.29-fold vs. Non-PEGylated) | [12] |

| Non-binding IgG-MMAE (DAR=8) | PEG24 | Clearance Rate: ~2.5 mL/kg/day (0.29-fold vs. Non-PEGylated) |[12] |

This data, synthesized from multiple studies, demonstrates a clear trend where increasing PEG length significantly improves half-life and reduces clearance rates. The PEG7 linker in the subject molecule contributes to this effect, providing a balance between improved pharmacokinetics and maintaining a relatively compact molecular size.

Steric Hindrance and Flexibility

The PEG7 chain provides a flexible spacer that physically separates the two conjugated molecules. This is critical for preserving the biological activity of both molecules. For instance, in an ADC, the PEG linker can prevent the cytotoxic drug from sterically hindering the antigen-binding site of the antibody. Conversely, it prevents the large antibody from blocking the drug's interaction with its intracellular target upon release. Research has shown that the inclusion of a PEG linker can lead to faster SPAAC reaction rates compared to a non-PEGylated equivalent, likely by reducing the steric hindrance around the DBCO group and improving its accessibility.[15]

Reduced Immunogenicity

PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins. The flexible PEG chain can mask antigenic epitopes on the protein surface, preventing recognition by the immune system. This "stealth" effect can reduce the risk of an anti-drug antibody (ADA) response, which is a common challenge in biotherapy.[7]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical protein conjugation workflow.

Protein Labeling with this compound

This protocol describes the covalent attachment of the DBCO moiety to a protein via its primary amines.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be avoided.[16]

-

Adjust the protein concentration to 1-10 mg/mL. Higher concentrations generally improve labeling efficiency.

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.[16]

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[16]

-

-

Conjugation Reaction:

-

Add a 10- to 40-fold molar excess of the DBCO-linker solution to the protein solution. The optimal molar ratio depends on the number of available amines on the protein and the desired degree of labeling (DOL), and should be determined empirically.

-

Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is below 20% to avoid protein denaturation.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[16]

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[16]

-

Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.

-

-

Purification:

-

Remove the excess, unreacted linker and by-products using a desalting column (size-exclusion chromatography) or by dialysis against a suitable buffer (e.g., PBS).[17]

-

Copper-Free Click Chemistry Reaction (SPAAC)

This protocol describes the conjugation of the DBCO-labeled protein with an azide-modified molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-modified molecule (e.g., drug, fluorophore)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the reactants: Dissolve the azide-modified molecule in the reaction buffer.

-

Click Reaction: Add the DBCO-labeled protein to the solution of the azide-modified molecule. A 1.5- to 10-fold molar excess of the azide-labeled partner to the DBCO-labeled protein is often recommended.[2]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions are typically more efficient at higher concentrations and temperatures (up to 37°C).[2][16][18]

-

Purification: The final conjugate can be purified using methods appropriate for the specific application, such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.

The overall experimental workflow is visualized in the diagram below.

Application in Cellular Interactions

The components of the this compound can influence how the final bioconjugate interacts with and enters cells. While PEGylation is known to reduce non-specific cellular uptake, studies have shown that surface modification with DBCO can surprisingly enhance the internalization of nanoparticles into cancer cells.[19] This suggests that the DBCO moiety itself may play a role in cellular interactions beyond its click chemistry function.

The diagram below illustrates a potential pathway for the cellular uptake of an antibody-drug conjugate constructed with this linker, targeting a cancer cell.

Conclusion

The this compound is a highly versatile and enabling tool for modern bioconjugation. The strategic inclusion of the PEG7 linker is central to its performance, offering a finely tuned balance of properties that enhance the solubility, stability, and pharmacokinetic profile of the resulting bioconjugates. By providing a hydrophilic and flexible spacer, the PEG7 linker minimizes aggregation and steric hindrance while prolonging circulation time. This, combined with the robust and bioorthogonal reactivity of the DBCO and NHS ester groups, makes it an optimal choice for researchers developing next-generation targeted therapies and diagnostics. A thorough understanding of the role of each component, particularly the PEG7 linker, is essential for the rational design and successful implementation of advanced bioconjugation strategies.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 10. purepeg.com [purepeg.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. dovepress.com [dovepress.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 17. benchchem.com [benchchem.com]

- 18. interchim.fr [interchim.fr]

- 19. PEG2000-DBCO surface coating increases intracellular uptake of liposomes by breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to DBCO-NH-PEG7-C2-NHS Ester: Stability and Storage

For researchers, scientists, and drug development professionals, the efficacy of bioconjugation strategies hinges on the stability and handling of reactive crosslinkers. This guide provides a comprehensive technical overview of DBCO-NH-PEG7-C2-NHS ester, a heterobifunctional linker widely used in copper-free click chemistry and amine modifications. Understanding its stability under various conditions and adhering to proper storage protocols are critical for successful and reproducible outcomes in applications ranging from antibody-drug conjugate (ADC) development to advanced cell labeling.

Core Concepts: A Bifunctional Linker

This compound incorporates three key chemical entities:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes rapid and specific cycloaddition with azides (a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient under physiological conditions.

-

N-hydroxysuccinimide (NHS) Ester: An activated ester that reacts with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.

-

Polyethylene Glycol (PEG) Spacer (PEG7): A seven-unit PEG linker that enhances the hydrophilicity of the molecule, improves solubility in aqueous buffers, and provides a flexible spacer arm to minimize steric hindrance during conjugation.

Stability Profile

The overall stability of this compound is primarily dictated by the chemical liabilities of its two reactive functional groups: the NHS ester and the DBCO moiety.

NHS Ester Stability: The Hydrolysis Challenge

The NHS ester is susceptible to hydrolysis, a competing reaction with the desired amidation. The rate of hydrolysis is highly dependent on pH and temperature. In aqueous solutions, the NHS ester is cleaved, rendering the molecule incapable of reacting with primary amines.

Quantitative Data on NHS Ester Hydrolysis

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | [1][2] |

| 7.4 | 25 | ~1 hour | [3] |

| 8.0 | 4 | ~1 hour | [3] |

| 8.6 | 4 | 10 minutes | [1][2] |

Note: This data is for general NHS esters and is a reliable indicator of the stability of the NHS ester moiety in the context of the this compound.

DBCO Moiety Stability

The DBCO group is generally stable under common bioconjugation conditions. However, its stability can be compromised by certain factors.

Factors Affecting DBCO Stability

| Condition | Effect on DBCO Moiety | Reference(s) |

| Aqueous Buffers (pH 7.4) | Good stability at room temperature for typical reaction times (90-95% intact after 24 hours). Losses of 3-5% of reactivity were observed over 4 weeks at 4°C or -20°C. | [1][2] |

| Acidic Conditions (TFA) | Susceptible to acid-mediated degradation, potentially through a 5-endo-dig cycloisomerization. This is a concern during peptide synthesis cleavage. | [3] |

| Oxidizing Agents (Iodine) | Can be cleaved from a linker when exposed to iodine-based oxidizers used in oligonucleotide synthesis. | [4] |

| Thiols (e.g., GSH) | Generally more stable than maleimides, but some degradation can occur. The hydrophobicity of DBCO can also lead to faster clearance in serum. | [5] |

Recommended Storage and Handling

Proper storage is crucial to maintain the reactivity of this compound.

Storage and Handling Guidelines

| Parameter | Recommendation | Reference(s) |

| Long-Term Storage | Store at -20°C in a dry, dark environment. The compound should be desiccated to prevent hydrolysis of the NHS ester. | [6][7] |

| Handling | Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Purging with an inert gas (e.g., argon or nitrogen) before sealing is recommended. | [8] |

| Stock Solutions | Prepare stock solutions immediately before use in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). | [6][8] |

| Aqueous Solutions | Due to the hydrolysis of the NHS ester, aqueous working solutions should be used promptly after preparation. The PEG7 spacer improves aqueous solubility compared to non-PEGylated DBCO-NHS esters. | [6][9] |

Solubility

The PEG7 spacer significantly enhances the aqueous solubility of the this compound compared to its non-PEGylated counterparts.

Solubility Data

| Solvent | Solubility | Reference(s) |

| Anhydrous DMSO, DMF | Highly soluble. | [6][10] |

| Aqueous Buffers (e.g., PBS) | The PEG linker improves solubility. While specific data for the PEG7 variant is not readily available, similar DBCO-PEG4-NHS esters are soluble up to 1.5 mM. | [8] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines a general method for labeling a protein with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Assessing the Hydrolytic Stability of the NHS Ester

This protocol can be used to determine the rate of hydrolysis of the NHS ester moiety in a specific aqueous buffer.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Reverse-Phase HPLC (RP-HPLC) with a C18 column and a UV detector

Procedure:

-

Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare Working Solution: Dilute the stock solution in the aqueous buffer to a final concentration of 100 µM.

-

Time-Course Analysis:

-

Immediately after preparation (t=0), inject an aliquot of the working solution onto the RP-HPLC.

-

Incubate the remaining working solution at a controlled temperature (e.g., 25°C).

-

At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), inject additional aliquots onto the RP-HPLC.

-

-

Data Analysis:

-

Monitor the peak corresponding to the intact this compound (detection at ~309 nm for the DBCO group).

-

Calculate the percentage of the remaining intact compound at each time point relative to t=0.

-

Plot the percentage of the remaining compound versus time to determine the hydrolysis rate and half-life.

-

Visualizations

Chemical Structure and Reaction Scheme

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. DBCO-NH-PEG7-NHS ester | AxisPharm [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. medium.com [medium.com]

- 9. interchim.fr [interchim.fr]

- 10. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]

Navigating the Solution: A Technical Guide to DBCO-NH-PEG7-C2-NHS Ester Solubility

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of reagents is paramount for successful bioconjugation, diagnostics, and therapeutic development. This guide provides an in-depth analysis of the solubility of DBCO-NH-PEG7-C2-NHS ester in Dimethyl Sulfoxide (DMSO) and aqueous buffers, offering a foundation for its effective use in scientific applications.

Dibenzocyclooctyne (DBCO) reagents are cornerstones of copper-free click chemistry, enabling the efficient and specific conjugation of molecules in biological systems. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in this compound, is a key design feature to enhance aqueous solubility and improve reaction kinetics. This document delves into the specifics of its solubility, providing both qualitative and quantitative insights, alongside practical experimental protocols.

Solubility Profile: A Comparative Analysis

The solubility of this compound is significantly influenced by the solvent system. While the core DBCO moiety is inherently hydrophobic, the hydrophilic PEG7 chain dramatically improves its solubility in aqueous environments compared to non-PEGylated counterparts.

| Solvent System | Solubility Classification | Quantitative Data (Estimated) | Key Considerations |

| DMSO (Dimethyl Sulfoxide) | High | >10 mg/mL | Recommended as the primary solvent for preparing concentrated stock solutions. Ensure use of anhydrous DMSO to prevent hydrolysis of the NHS ester. |

| DMF (Dimethylformamide) | High | >10 mg/mL | An alternative to DMSO for stock solution preparation. Anhydrous conditions are critical. |

| Aqueous Buffers (e.g., PBS, HEPES, Borate (B1201080) at pH 7-9) | Moderate | Estimated to be ≥ 1.5 mM | The PEG7 spacer enhances aqueous solubility. However, the NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare aqueous dilutions immediately before use from a fresh organic stock. |

Note: The quantitative data for aqueous buffers is an estimation based on the reported solubility of a similar compound, DBCO-PEG4-NHS ester, which is soluble up to 1.5 mM in aqueous buffers.[1] The longer, more hydrophilic PEG7 chain in the target compound is expected to result in at least comparable, if not slightly higher, aqueous solubility.

Factors Influencing Solubility and Stability

Several factors critically impact the solubility and stability of this compound:

-

PEG Chain Length: The seven-unit PEG chain is the primary driver of aqueous solubility, creating a hydrophilic shield around the hydrophobic DBCO core.[2][3]

-

NHS Ester Hydrolysis: The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines but is also prone to hydrolysis in aqueous solutions, particularly at neutral to high pH.[1][4] This degradation compromises the reagent's ability to conjugate with target molecules. It is therefore imperative to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and to perform aqueous reactions promptly.[1][4]

-

pH of Aqueous Buffers: Slightly basic conditions (pH 7-9) are optimal for the reaction between the NHS ester and primary amines. However, higher pH also accelerates the rate of hydrolysis. A compromise, typically around pH 7.4-8.5, is often employed.

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[1] Phosphate-buffered saline (PBS), HEPES, and borate buffers are recommended alternatives.[1]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

-

Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

-

Dissolution: Vortex the vial for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.

-

Storage: For immediate use, proceed to the next step. For short-term storage, blanket the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C, preferably with a desiccant.

Determination of Aqueous Solubility (Semi-Quantitative)

This protocol provides a method to estimate the solubility of the compound in a specific aqueous buffer.

Caption: Workflow for estimating aqueous solubility.

Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described above.

-

Serial Dilutions: In a series of microcentrifuge tubes, prepare serial dilutions of the DMSO stock into the aqueous buffer of interest (e.g., PBS, pH 7.4). For example, create final concentrations ranging from 5 mM down to 0.1 mM. Ensure the final concentration of DMSO is kept low (e.g., <5% v/v) to minimize its effect on solubility and downstream applications.

-

Incubation: Incubate the dilutions at room temperature for 15-30 minutes.

-

Visual Inspection: Carefully observe each tube for any signs of precipitation or turbidity against a dark background. The highest concentration that remains a clear, homogenous solution is the estimated solubility limit in that specific buffer.

-

Confirmation (Optional): For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. A visible pellet will confirm insolubility. The supernatant can be analyzed by UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

Logical Relationships in Application

The successful application of this compound relies on a logical sequence of steps that takes its solubility and stability into account.

Caption: Logical workflow for bioconjugation.

This workflow highlights the critical step of preparing a fresh stock in an anhydrous organic solvent before diluting into an aqueous reaction buffer for immediate use. This minimizes the competing hydrolysis reaction and maximizes the efficiency of the conjugation to the target amine-containing molecule.

By understanding the solubility and handling requirements outlined in this guide, researchers can confidently and effectively utilize this compound in their experimental designs, leading to more reliable and reproducible results in the development of novel bioconjugates and therapeutics.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, selective, and high-yielding.[1] Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful tool, particularly for applications within complex biological systems.[2][3] Developed by Carolyn Bertozzi in 2004, SPAAC is a copper-free variant of the azide-alkyne cycloaddition, eliminating the cytotoxicity associated with copper catalysts and making it ideal for in vivo and live-cell applications.[1][4][5] This guide provides a comprehensive technical overview of SPAAC, including its core principles, quantitative kinetic data, detailed experimental protocols, and visualizations of relevant workflows.

Core Principles of SPAAC

SPAAC is a bioorthogonal reaction that occurs between a cyclooctyne (B158145) and an azide (B81097).[6][7] The driving force for this [3+2] cycloaddition is the high ring strain of the cyclooctyne, which is released upon the formation of a stable triazole linkage.[6][8] This inherent reactivity allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a metal catalyst.[3][7]

The key advantages of SPAAC include:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for use in living cells and whole organisms.[3][4]

-

High Specificity: The azide and cyclooctyne groups are largely abiotic and do not react with naturally occurring functional groups in biological systems, ensuring minimal off-target reactions.[3][6]

-

Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions, preserving the integrity and function of sensitive biomolecules.[3][7]

-

Favorable Kinetics: While generally slower than its copper-catalyzed counterpart, the reaction rates of SPAAC are sufficient for many biological labeling applications, and can be tuned by modifying the cyclooctyne structure.[9][10]

Quantitative Data Presentation

The efficiency of a SPAAC reaction is critically dependent on the choice of cyclooctyne and the reaction conditions. The following tables summarize key quantitative data to facilitate comparison and experimental design.

Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [9] |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | [9] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [9] |

| Difluorinated Cyclooctyne | DIFO | 0.076 | [2] |

| Biarylazacyclooctynone | BARAC | Highly reactive (faster than DBCO) | [11] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[9]

Table 2: Effect of pH and Buffer on SPAAC Reaction Rates (sulfo-DBCO-amine with azides)

| Buffer (pH) | Temperature (°C) | Rate Constant Range (M⁻¹s⁻¹) | Reference |

| PBS (7) | 25 / 37 | 0.32 - 0.85 | [7][12] |

| HEPES (7) | 25 / 37 | 0.55 - 1.22 | [7][12] |

| MES (5-6) | 25 / 37 | Varies with pH | [7][12] |

| Borate (8-10) | 25 / 37 | Generally increased rates at higher pH | [7][12] |

| DMEM | 25 / 37 | 0.59 - 0.97 | [7][12] |

| RPMI | 25 / 37 | 0.27 - 0.77 | [7][12] |

Note: Higher pH values generally increase reaction rates, except in HEPES buffer. The nature of the azide also significantly impacts the reaction rate.[7][12]

Experimental Protocols

Detailed methodologies for key SPAAC experiments are provided below.

Protocol 1: General Protein Labeling with a DBCO-NHS Ester

This protocol describes the labeling of a protein with an azide handle followed by conjugation to a DBCO-functionalized molecule.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

DBCO-NHS ester dissolved in DMSO (10 mM stock).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer like PBS.

-

DBCO-NHS Ester Addition: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.[4]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4]

-

Quenching (Optional): Add quenching solution to a final concentration of 50-100 mM to react with any excess DBCO-NHS ester. Incubate for another 15-30 minutes at room temperature.[6]

-

Purification: Remove unreacted DBCO reagent and other small molecules by size-exclusion chromatography or dialysis.

-

Characterization: Analyze the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling. The incorporation of DBCO can be quantified by measuring the absorbance at ~310 nm.[4][6]

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines the conjugation of an azide-modified antibody to a DBCO-functionalized drug.

Materials:

-

Azide-modified antibody in PBS, pH 7.4.

-

DBCO-drug linker dissolved in DMSO.

-

Desalting column.

-

Protein concentrator (e.g., centrifugal filter unit).

Procedure:

-

Antibody Preparation: Exchange the buffer of the azide-modified antibody to PBS, pH 7.4, using a desalting column to a final concentration of approximately 10 mg/mL.[13]

-

Reaction Setup: In a reaction vessel, combine the azide-modified antibody with the DBCO-drug linker solution. A typical molar excess of the drug-linker is 5-10 fold. Ensure the final DMSO concentration is low (e.g., <10%) to prevent antibody denaturation.[13]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13][14]

-

Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[13]

-

Concentration: Concentrate the purified ADC using a protein concentrator with an appropriate molecular weight cutoff.[13]

-

Analysis: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and SDS-PAGE.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in SPAAC.

Caption: Experimental workflow for SPAAC-mediated protein labeling.

Caption: Logical relationships in a SPAAC reaction.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

References

- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is SPAAC? | AxisPharm [axispharm.com]

- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

The Strategic Advantage of Control: A Technical Guide to Heterobifunctional Crosslinkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to selectively and efficiently link biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, offering a level of precision and control that their homobifunctional counterparts cannot match. This technical guide delves into the core benefits of these versatile reagents, providing in-depth quantitative data, detailed experimental protocols, and visual representations of their application in critical biological research and drug development. By enabling controlled, sequential reactions, heterobifunctional crosslinkers minimize the formation of undesirable byproducts, leading to more homogeneous and effective conjugates for a wide array of applications, from antibody-drug conjugates (ADCs) to the elucidation of complex protein-protein interactions.

The Core Principle: Controlled Two-Step Reactions

The fundamental advantage of heterobifunctional crosslinkers lies in their possession of two distinct reactive groups.[1][2] This intrinsic asymmetry allows for a two-step conjugation strategy, which is the cornerstone of their utility.[1][2] Unlike homobifunctional crosslinkers, which have identical reactive groups and lead to a one-step reaction that can result in uncontrolled polymerization and self-conjugation, heterobifunctional reagents offer a more controlled approach.[2][3] The process typically involves the reaction of the more labile reactive group first, followed by purification to remove excess crosslinker, and then the reaction of the second, more stable group with the target biomolecule.[2] This sequential process significantly reduces the formation of unwanted homodimers and other aggregates, resulting in a more defined and functional final conjugate.[2]

This level of control is particularly crucial in applications such as the development of antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.[4] Heterobifunctional linkers are instrumental in achieving a well-defined DAR, preventing the premature release of the payload, and enhancing the overall stability of the ADC.[5][6]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are categorized based on the specific reactive chemistries of their end groups, allowing for tailored conjugation strategies targeting different functional groups on biomolecules.

Amine-to-Sulfhydryl Crosslinkers: This is the most common and widely used class of heterobifunctional crosslinkers.[7] They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on cysteine residues).[7]

Amine-to-Photoreactive Crosslinkers: These crosslinkers combine an amine-reactive group with a photoreactive group, such as a phenyl azide (B81097) or a diazirine.[8] The photoreactive group remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can non-selectively insert into C-H or N-H bonds in close proximity.[1][8] This makes them ideal for photo-affinity labeling and capturing transient protein-protein interactions.[8]

Carbonyl-to-Sulfhydryl Crosslinkers: This class of reagents targets carbonyl groups (aldehydes and ketones) and sulfhydryl groups. They are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.

Quantitative Data for Key Crosslinking Parameters

The efficiency and outcome of bioconjugation reactions are highly dependent on specific reaction parameters. The following tables summarize key quantitative data for commonly used heterobifunctional crosslinkers and their reactive groups.

Table 1: Physicochemical Properties of Common Heterobifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? | Cleavable? |

| SMCC | NHS ester, Maleimide | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No |

| LC-SMCC | NHS ester, Maleimide | 16.1 | No | No |

| ANB-NOS | NHS ester, Phenyl azide | 10.6 | No | No |

| SDA | NHS ester, Diazirine | 4.8 | No | No |

| PDPH | Hydrazide, Pyridyldisulfide | 15.7 | No | Yes (Disulfide bond) |

Data compiled from multiple sources.[9][10][11]

Table 2: Optimal Reaction Conditions for Common Reactive Groups

| Reactive Group | Target Functional Group | Optimal pH Range | Typical Reaction Time |

| NHS Ester | Primary Amine (-NH₂) | 7.0 - 9.0 | 30 - 60 minutes |

| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | 1 - 2 hours |

| Phenyl Azide | C-H, N-H bonds (non-specific) | 7.0 - 9.0 | 5 - 15 minutes (UV activation) |

| Diazirine | C-H, N-H bonds (non-specific) | 7.0 - 9.0 | 5 - 15 minutes (UV activation) |

| Hydrazide | Carbonyl (Aldehyde/Ketone) | 4.5 - 6.0 | 2 - 4 hours |

Data compiled from multiple sources.[2][12][13][14][15]

Table 3: Photoreactive Crosslinker Activation Parameters

| Photoreactive Group | Activation Wavelength (nm) | Key Characteristics |

| Phenyl Azide | < 300 (simple); 300 - 460 (nitro-substituted) | Can be activated with longer wavelength UV light to minimize protein damage.[1][8] |

| Benzophenone | ~360 | Can be repeatedly excited without loss of reactivity; not water-reactive.[16] |

| Diazirine | 330 - 370 | Generates highly reactive carbenes; more stable than phenyl azides before activation.[3][8][16] |

Data compiled from multiple sources.[1][8][16][17][18]

Table 4: Drug-to-Antibody Ratios (DAR) in Approved ADCs Using Heterobifunctional Linkers

| ADC Name | Linker Type (Crosslinker) | Payload | Target | Average DAR |

| Adcetris® (Brentuximab vedotin) | Valine-Citrulline (SMCC derivative) | MMAE | CD30 | ~4 |

| Kadcyla® (Ado-trastuzumab emtansine) | Thioether (SMCC) | DM1 | HER2 | ~3.5 |

| Enhertu® (Trastuzumab deruxtecan) | Maleimide-based | Deruxtecan | HER2 | ~8 |

Data compiled from multiple sources.[6][19]

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers. Below are protocols for key experiments.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-A) to a protein containing a free sulfhydryl group (Protein-B).

Materials:

-

Protein-A (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein-B (with a free sulfhydryl group)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

SMCC Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.

-

Activation of Protein-A: a. Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-A solution. b. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Removal of Excess SMCC: a. Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[7] This step is critical to prevent the quenching of the sulfhydryl groups on Protein-B.[7]

-

Conjugation to Protein-B: a. Immediately add the maleimide-activated Protein-A to Protein-B. A molar ratio of 1:1 is a good starting point, but may need to be optimized. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching the Reaction (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 20-50 mM of a sulfhydryl-containing reagent like cysteine or β-mercaptoethanol. b. Incubate for 15 minutes at room temperature.

-

Purification of the Conjugate: a. Purify the final protein-protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Photo-Affinity Labeling using a Phenyl Azide Crosslinker

This protocol outlines the general steps for using an amine-reactive phenyl azide crosslinker to identify protein interaction partners.

Materials:

-

Bait Protein (with primary amines)

-

Cell lysate or purified potential interacting proteins

-

Amine-reactive phenyl azide crosslinker (e.g., ANB-NOS)

-

Reaction Buffer: PBS, pH 7.4

-

UV Lamp (e.g., 365 nm)

Procedure:

-

Activation of Bait Protein: a. Dissolve the amine-reactive phenyl azide crosslinker in DMSO. b. Add a 10- to 20-fold molar excess of the crosslinker to the bait protein in Reaction Buffer. c. Incubate for 1 hour at room temperature in the dark.

-

Removal of Excess Crosslinker: a. Remove unreacted crosslinker using a desalting column.

-

Interaction with Target: a. Add the activated bait protein to the cell lysate or purified potential interacting proteins. b. Incubate for a sufficient time to allow for complex formation (e.g., 1-2 hours at 4°C).

-

Photo-crosslinking: a. Expose the sample to UV light (e.g., 365 nm) for 5-15 minutes on ice. The optimal time and distance from the lamp should be empirically determined.

-

Analysis: a. Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting proteins.

Visualizing the Benefits and Workflows

Diagrams are essential for understanding the complex processes involved in bioconjugation. The following Graphviz diagrams illustrate key concepts.

Conclusion

Heterobifunctional crosslinkers represent a significant advancement in the field of bioconjugation, providing researchers with the tools to create highly defined and functional molecular conjugates. Their ability to facilitate controlled, two-step reactions minimizes the undesirable outcomes associated with homobifunctional crosslinking, leading to greater homogeneity and reproducibility. From the development of next-generation antibody-drug conjugates to the precise mapping of protein-protein interaction networks, the strategic application of heterobifunctional crosslinkers is a cornerstone of modern biological research and therapeutic development. A thorough understanding of their chemical properties, optimal reaction conditions, and appropriate experimental design, as outlined in this guide, is essential for harnessing their full potential.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Table 1 from Measuring Drug-to-Antibody Ratio ( DAR ) for Antibody-Drug Conjugates ( ADCs ) with UHPLC / Q-TOF Application Note | Semantic Scholar [semanticscholar.org]

- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. store.sangon.com [store.sangon.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. benchchem.com [benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. hpst.cz [hpst.cz]

Navigating the Use of DBCO-NH-PEG7-C2-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of DBCO-NH-PEG7-C2-NHS ester, a heterobifunctional linker critical in the field of bioconjugation. This document is intended to serve as a technical resource for professionals in research and drug development, offering detailed protocols and safety information to ensure the effective and safe use of this reagent.

Introduction to this compound

This compound is a specialized chemical tool used to connect molecules. It features three key components: a Dibenzocyclooctyne (DBCO) group, a seven-unit polyethylene (B3416737) glycol (PEG7) spacer, and an N-hydroxysuccinimide (NHS) ester. The DBCO group facilitates a highly efficient and specific reaction with azide-containing molecules through a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a toxic copper catalyst.[1][2] The NHS ester group, on the other hand, readily reacts with primary amines, such as those found on the surface of proteins and other biomolecules, to form stable amide bonds.[3] The hydrophilic PEG7 spacer enhances solubility in aqueous solutions and provides a flexible linker that minimizes steric hindrance between the conjugated molecules.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on data from structurally similar compounds (DBCO-PEG4-NHS ester and DBCO-PEG5-NHS ester) and general knowledge of DBCO and NHS ester chemistries.[4][5]

2.1. Hazard Identification

The primary hazards are associated with the reactivity of the NHS ester and potential irritation. Based on similar compounds, it may be classified as:

-

Acute toxicity, oral (Category 4) [5]

-

Skin corrosion/irritation (Category 2) [5]

-

Serious eye damage/eye irritation (Category 2A) [5]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [5]

2.2. Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling this compound:

| Equipment | Specification | Rationale |

| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes.[6] |

| Hand Protection | Protective, chemical-resistant gloves. | To prevent skin contact.[6] |

| Body Protection | Impervious clothing, such as a lab coat. | To protect skin and clothing from contamination.[6] |

| Respiratory Protection | Suitable respirator if working outside a fume hood or with powders. | To prevent inhalation of dust or aerosols.[6] |

2.3. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5] |

2.4. Handling and Storage

Proper handling and storage are crucial to maintain the reactivity and stability of this compound.

| Parameter | Guideline |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[4][5] |

| Storage (Solid) | Store at -20°C in a dry, dark place.[7][8] Keep the container tightly sealed and protected from moisture.[7] |

| Storage (In Solution) | Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[9] Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles. |

2.5. Disposal

Dispose of unused reagents and contaminated materials as chemical waste through a licensed disposal service.[10] Do not allow the product to enter drains.[4]

Quantitative Data

The stability and reactivity of the NHS ester are critical for successful conjugation. The following tables summarize key quantitative data related to the hydrolysis of NHS esters and the kinetics of amidation.

Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours[11] |

| 8.6 | 4 | 10 minutes[11] |

| 8.0 | Room Temperature | 210 minutes (for a similar porphyrin-NHS ester)[12] |

| 8.5 | Room Temperature | 180 minutes (for a similar porphyrin-NHS ester)[12] |

| 9.0 | Room Temperature | 125 minutes (for a similar porphyrin-NHS ester)[12] |

Table 2: Kinetics of Amidation vs. Hydrolysis for a Porphyrin-NHS Ester (1.0 mM) at Room Temperature

| pH | Amidation Half-life | Hydrolysis Half-life | Amide Yield |

| 8.0 | 80 minutes | 210 minutes | 80-85%[12] |

| 8.5 | 20 minutes | 180 minutes | 80-85%[12] |

| 9.0 | 10 minutes | 125 minutes | 80-85%[12] |

Experimental Protocols

The following are detailed methodologies for the use of this compound in bioconjugation.

4.1. Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for conjugating the DBCO moiety to a primary amine-containing protein.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete with the NHS ester reaction.[13]

-

Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[13] The NHS ester is moisture-sensitive, so minimize its exposure to air.[9]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.[13]

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[13]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[13][14]

-

Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer.[14]

4.2. Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-labeled protein with the azide-functionalized molecule in the reaction buffer. A 2- to 4-fold molar excess of the azide-containing molecule is often used.[15]

-

Incubation: Incubate the reaction mixture. Typical incubation times are 2-12 hours at room temperature or overnight at 4°C.[9][15] The reaction progress can be monitored by analyzing the decrease in the DBCO absorbance at approximately 310 nm.[16]

-

Purification: Purify the final conjugate to remove any unreacted starting materials. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.[17]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Protein Labeling and Click Chemistry

Caption: Workflow for bioconjugation using this compound.

Diagram 2: Logical Relationship of Safety and Handling Precautions

Caption: Key considerations for the safe handling of this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. lumiprobe.com [lumiprobe.com]

- 3. stallardediting.com [stallardediting.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 10. benchchem.com [benchchem.com]

- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Modification using DBCO-NH-PEG7-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of cell surface proteins is a cornerstone of modern biological research and therapeutic development. Applications ranging from the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy to the fluorescent labeling of cells for tracking and imaging rely on precise and efficient bioconjugation techniques. DBCO-NH-PEG7-C2-NHS ester is a high-purity, heterobifunctional linker that enables the covalent attachment of molecules to proteins and cell surfaces through a two-step process involving amine-reactive chemistry and copper-free click chemistry.

This linker features a dibenzocyclooctyne (DBCO) group for rapid and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins, to form stable amide bonds. The hydrophilic polyethylene (B3416737) glycol (PEG7) spacer enhances solubility, increases flexibility, and reduces steric hindrance, which can improve the pharmacokinetic properties and reduce aggregation of the resulting conjugate.

These application notes provide detailed protocols for the use of this compound in the modification of antibodies and subsequent conjugation to azide-containing molecules, followed by in vitro characterization and cell-based assays.

Principle of the Method

The modification of a cell surface protein, such as an antibody, with this compound and subsequent conjugation to a payload (e.g., a cytotoxic drug, a fluorescent dye) involves a two-stage process:

-

Antibody Modification: The NHS ester of the linker reacts with primary amines on the antibody, forming a stable DBCO-functionalized antibody.

-

Payload Conjugation: The DBCO group on the modified antibody reacts with an azide-functionalized payload via copper-free click chemistry (SPAAC) to form the final conjugate.

This approach allows for the creation of well-defined bioconjugates with controlled drug-to-antibody ratios (DARs).

Figure 1: Two-step conjugation strategy using this compound.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of an antibody with the DBCO linker.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes with a 10 kDa MWCO)

Procedure:

-

Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.

-

This compound Solution Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Setup: Add a 5 to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-